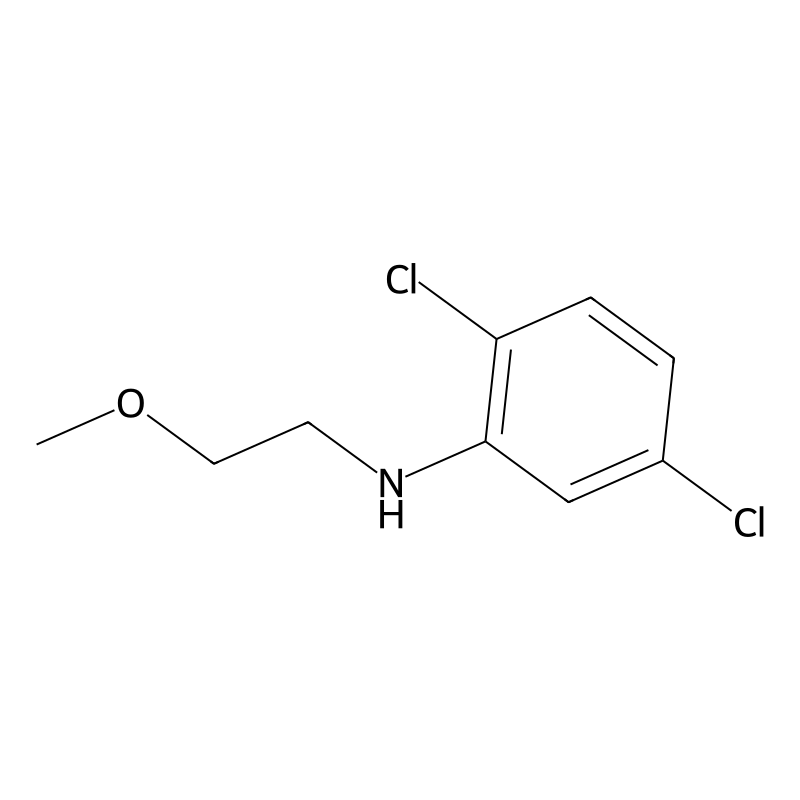

2,5-dichloro-N-(2-methoxyethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dichloro-N-(2-methoxyethyl)aniline is an organic compound characterized by the presence of two chlorine atoms at the 2 and 5 positions of the aniline structure, along with a methoxyethyl substituent on the nitrogen atom. Its molecular formula is C10H12Cl2N, and it has a molecular weight of approximately 219.12 g/mol. The compound is primarily utilized in chemical synthesis and as an intermediate in various applications, particularly in pharmaceuticals and dyes.

Currently, there is no documented information regarding a specific mechanism of action for 2,5-Dichloro-N-(2-methoxyethyl)aniline.

As information on 2,5-Dichloro-N-(2-methoxyethyl)aniline is limited, it is advisable to handle it with caution assuming similar hazards as other chloroaniline derivatives. These can include:

The chemical behavior of 2,5-dichloro-N-(2-methoxyethyl)aniline can be attributed to its functional groups. It can undergo several types of reactions:

- Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, which are deactivating but ortho/para-directing groups, the compound can participate in electrophilic substitution reactions.

- Nucleophilic Substitution: The nitrogen atom in the aniline structure can act as a nucleophile in reactions with electrophiles.

- Diazotization: The compound can be converted into diazonium salts under acidic conditions, which can further react to form azo compounds or other derivatives .

The biological activity of 2,5-dichloro-N-(2-methoxyethyl)aniline is significant due to its potential effects on cellular processes:

- Toxicity: Similar compounds have shown toxicity in various biological systems, including potential hematological effects. The compound may induce oxidative stress or interfere with normal cellular signaling pathways .

- Enzyme Interaction: It may act as a substrate for certain enzymes, influencing biochemical pathways related to detoxification and metabolism .

Several synthetic routes can be employed to produce 2,5-dichloro-N-(2-methoxyethyl)aniline:

- Direct Amination: The reaction of 2,5-dichlorobenzaldehyde with methoxyethylamine under appropriate conditions.

- Friedel-Crafts Acylation: Involves acylating an aromatic ring followed by amination.

- Reduction Reactions: Starting from nitro derivatives or other precursors that can be reduced to form the desired amine structure .

2,5-Dichloro-N-(2-methoxyethyl)aniline finds utility in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.

- Dyes and Pigments: Serves as a precursor for dyes due to its ability to form stable azo compounds.

- Agriculture: Potential applications in agrochemicals for pest control formulations .

Studies on the interactions of 2,5-dichloro-N-(2-methoxyethyl)aniline with biological systems have revealed:

- Cellular Effects: It can affect gene expression related to detoxification processes and influence metabolic pathways.

- Enzyme Inhibition: Some studies indicate that it may inhibit specific proteases by binding to their active sites, altering their activity .

Several compounds share structural similarities with 2,5-dichloro-N-(2-methoxyethyl)aniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichloroaniline | Two chlorine atoms at positions 2 and 4 | More reactive due to ortho/para directing effect |

| 3,5-Dichloroaniline | Two chlorine atoms at positions 3 and 5 | Different reactivity profile |

| 4-Chloro-N-(2-methoxyethyl)aniline | One chlorine atom at position 4 | Lacks dichloro substitution |

| 2-Methoxy-N-(4-chlorobenzyl)aniline | Methoxy group attached to a different position | Different substitution pattern |

The unique combination of two chlorine atoms at specific positions along with the methoxyethyl group distinguishes 2,5-dichloro-N-(2-methoxyethyl)aniline from its analogs.

2,5-Dichloro-N-(2-methoxyethyl)aniline belongs to the chemical class of halogenated aromatic amines, specifically categorized as a dichloroaniline derivative with an alkoxyalkyl substitution on the amino group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the chlorine substituents at the 2 and 5 positions of the benzene ring relative to the amino group, which occupies the reference position 1. The methoxyethyl substituent attached to the nitrogen atom introduces an ether functionality that significantly influences the compound's physical and chemical properties.

The molecular structure exhibits a planar aromatic system characteristic of aniline derivatives, with the benzene ring maintaining conjugation with the nitrogen atom. The presence of two chlorine atoms at the 2 and 5 positions creates a substitution pattern that imparts distinct electronic effects through their electron-withdrawing properties. The Chemical Abstracts Service registry number 1021004-84-1 provides unique identification for this compound in chemical databases and literature.

Structural representation through various chemical notation systems demonstrates the compound's molecular architecture. The Simplified Molecular Input Line Entry System notation COCCNC1=C(C=CC(=C1)Cl)Cl clearly delineates the connectivity pattern, while the International Chemical Identifier string InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 provides a standardized molecular description. The International Chemical Identifier Key DFEMHGYLXQRURP-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases and regulatory systems.

The compound demonstrates characteristic bond lengths and angles consistent with substituted aniline structures. The carbon-nitrogen bond connecting the aromatic ring to the amino group exhibits partial double bond character due to conjugation effects, similar to other aniline derivatives. The methoxyethyl substituent introduces conformational flexibility through its alkyl chain, while the methoxy group contributes to the overall polarity and potential hydrogen bonding interactions.

Historical Development and Discovery

The development of 2,5-dichloro-N-(2-methoxyethyl)aniline emerged from systematic investigations into halogenated aniline chemistry and the need for specialized synthetic intermediates in pharmaceutical and agrochemical research. The compound's creation date in chemical databases indicates initial synthetic work conducted in 2009, with subsequent modifications and characterizations extending through 2025. This timeline reflects the ongoing interest in developing new halogenated aniline derivatives for specific synthetic applications.

The synthetic approach to 2,5-dichloro-N-(2-methoxyethyl)aniline builds upon established methodologies for preparing dichloroaniline derivatives. Historical precedents in dichloroaniline synthesis, particularly for 2,5-dichloroaniline, provided the foundational chemistry for developing this N-alkylated variant. The introduction of the methoxyethyl substituent represents an extension of classical aniline alkylation reactions, adapted to incorporate ether functionality into the final product.

Research into halogenated anilines has demonstrated their importance as synthetic intermediates since the early development of organic dye chemistry. The specific combination of dichloro substitution with methoxyethyl modification reflects contemporary synthetic challenges in developing molecules with tailored electronic and steric properties. Patent literature documents various synthetic approaches to related dichloroaniline compounds, indicating sustained industrial and academic interest in this chemical class.

The compound's registration in multiple chemical supplier catalogs and research databases demonstrates its recognition as a valuable synthetic intermediate. The availability from multiple commercial sources indicates standardized synthetic procedures and quality control measures, suggesting maturation of the synthetic methodology since its initial development.

Position in Halogenated Aniline Chemistry

2,5-Dichloro-N-(2-methoxyethyl)aniline occupies a distinctive position within the broader family of halogenated anilines, representing an intersection between dichloroaniline chemistry and N-alkylated aniline derivatives. The dichloroaniline family comprises six possible isomers based on the relative positions of the two chlorine substituents, with the 2,5-dichloroaniline framework serving as the parent structure for this compound. Each dichloroaniline isomer exhibits unique chemical and physical properties influenced by the specific positioning of the halogen substituents.

The 2,5-dichloroaniline parent compound demonstrates characteristic melting point behavior and reactivity patterns that distinguish it from other dichloroaniline isomers. The melting point range of 47-50 degrees Celsius for 2,5-dichloroaniline provides a reference point for understanding how N-alkylation affects the physical properties of the derivative compound. The introduction of the methoxyethyl substituent significantly alters the molecular interactions and crystalline packing, resulting in modified physical properties compared to the parent dichloroaniline.

Halogenated anilines have gained recognition as important natural products in marine environments, with recent discoveries identifying compounds such as 2,4,6-tribromoaniline and 2,4,6-trichloroaniline as biosynthetic products from marine microorganisms. This finding expands the context for understanding halogenated aniline chemistry beyond purely synthetic origins, suggesting potential biological relevance for structural analogs like 2,5-dichloro-N-(2-methoxyethyl)aniline.

The electronic effects of chlorine substitution in aniline derivatives create unique reactivity profiles that influence synthetic utility. The electron-withdrawing nature of chlorine atoms affects the nucleophilicity of the amino group and the reactivity of the aromatic ring toward electrophilic substitution reactions. The specific 2,5-substitution pattern in this compound creates a unique electronic environment that differs from other dichloroaniline isomers, potentially offering distinct synthetic advantages in specific applications.

Recent research on perhalogenated anilines has demonstrated their capability as bifunctional donors in hydrogen and halogen bonding interactions. While 2,5-dichloro-N-(2-methoxyethyl)aniline contains fewer halogen substituents, the principles governing halogen bonding behavior provide insights into potential intermolecular interactions and crystalline assembly patterns for this compound.

Significance in Organic Synthesis Research

2,5-Dichloro-N-(2-methoxyethyl)aniline serves as a valuable synthetic intermediate in organic chemistry research, particularly in the development of pharmaceutical compounds and agrochemical agents. The compound's structural features combine the reactivity of halogenated aromatics with the functional versatility of ether-containing substituents, creating opportunities for diverse synthetic transformations. The presence of multiple reactive sites enables sequential or selective modification strategies in complex molecule synthesis.

The synthetic utility of this compound extends to its role as a building block in medicinal chemistry applications. The dichloroaniline framework provides a foundation for developing biologically active molecules, while the methoxyethyl substituent offers opportunities for further functionalization or serves as a protective group during synthetic sequences. The combination of electron-withdrawing chlorine atoms with the electron-donating methoxy group creates a balanced electronic profile suitable for various chemical transformations.

Research in halogenated aniline synthesis has demonstrated innovative approaches for regioselective halogenation of aromatic amines. Methods involving N,N-dialkylaniline N-oxides and thionyl halides have shown capability for selective para-bromination or ortho-chlorination of N,N-dialkylanilines. These methodologies provide insights into potential synthetic routes for preparing 2,5-dichloro-N-(2-methoxyethyl)aniline and related compounds through controlled halogenation sequences.

The compound's applications in dye and pigment synthesis reflect the historical importance of halogenated anilines in materials chemistry. The 2,5-dichloroaniline parent structure serves as a precursor to various dyes and pigments, including Pigment Yellow 10. The N-methoxyethyl derivative potentially offers modified solubility characteristics and processing advantages in dye applications, expanding the utility of the dichloroaniline framework.

Contemporary organic synthesis research increasingly emphasizes the development of sustainable and efficient synthetic methodologies. The availability of 2,5-dichloro-N-(2-methoxyethyl)aniline from multiple commercial sources suggests successful optimization of synthetic procedures, potentially incorporating green chemistry principles and cost-effective manufacturing processes. The compound's role in synthetic methodology development continues to evolve as new applications and transformations are discovered.

The integration of computational chemistry approaches with experimental synthesis has enhanced understanding of halogenated aniline reactivity and selectivity. Density functional theory calculations have provided insights into the electronic structure and bonding characteristics of halogenated anilines, informing rational design approaches for new synthetic targets. These computational tools support the continued development of 2,5-dichloro-N-(2-methoxyethyl)aniline as a synthetic intermediate and contribute to understanding its chemical behavior in various reaction environments.

| Synthetic Route | Starting Material | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Chlorination of N-(2-methoxyethyl)aniline | N-(2-methoxyethyl)aniline | 65-75 | 3-6 hours | 40-80 |

| N-Alkylation of 2,5-dichloroaniline | 2,5-dichloroaniline | 70-85 | 8-12 hours | 80-120 |

| Iron powder reduction (traditional) | 2,5-dichloronitrobenzene | 60-70 | 4-8 hours | 50-80 |

| Sodium sulfide reduction (traditional) | 2,5-dichloronitrobenzene | 55-65 | 6-10 hours | 60-90 |

| Catalytic hydrogenation | 2,5-dichloronitrobenzene | 97-99 | 2-8 hours | 50-150 |

The catalytic hydrogenation route demonstrates superior performance in terms of yield and reaction efficiency, achieving 97-99% conversion of 2,5-dichloronitrobenzene to 2,5-dichloroaniline under controlled conditions [5]. This method employs palladium or platinum catalysts supported on carbon, operating at hydrogen pressures of 0.5-3.0 megapascals and temperatures of 50-150°C [6].

The N-alkylation approach offers moderate yields but provides excellent regioselectivity control, making it particularly valuable for synthesis of specific substitution patterns. The chlorination route, while more direct, requires careful optimization to achieve acceptable yields and minimize formation of undesired isomers [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2,5-dichloro-N-(2-methoxyethyl)aniline leverage advanced catalytic systems and innovative reaction conditions to achieve enhanced efficiency, selectivity, and environmental compatibility.

Catalyst-Mediated N-Alkylation Processes

Modern catalyst-mediated N-alkylation processes represent a significant advancement in the synthesis of N-alkylated anilines. These methodologies employ sophisticated transition metal catalysts to facilitate efficient carbon-nitrogen bond formation under mild conditions [7].

Nickel-based catalytic systems have emerged as particularly effective for N-alkylation reactions. The catalyst system typically consists of nickel(II) chloride hexahydrate combined with appropriate ligands such as 2,2'-bipyridine or 1,10-phenanthroline derivatives [8]. The reaction proceeds through a borrowing hydrogen mechanism, where the catalyst facilitates both alcohol oxidation and subsequent imine reduction [7].

The nickel-catalyzed process operates under conditions of 80-120°C with catalyst loadings of 1-3 mol%. The reaction achieves yields of 85-95% with excellent chemoselectivity for monoalkylation products [8]. The mechanism involves initial coordination of the alcohol substrate to the nickel center, followed by β-hydride elimination to generate the corresponding aldehyde or ketone [7].

Iridium-based N-heterocyclic carbene complexes have demonstrated exceptional performance in N-alkylation reactions. These catalysts achieve yields of 88-99% under mild conditions with catalyst loadings as low as 0.01-1 mol% [9]. The iridium complexes exhibit remarkable stability and can be recycled multiple times without significant loss of activity [9].

Deep Eutectic Solvent Methodologies

Deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents in N-alkylation reactions. These environmentally benign media offer unique advantages including low toxicity, biodegradability, and recyclability [10].

The choline chloride-lactic acid deep eutectic solvent system has proven particularly effective for N-alkylation reactions. This system operates at room temperature and provides excellent yields of 80-99% for various aniline substrates [11]. The deep eutectic solvent acts as both reaction medium and catalyst, eliminating the need for additional catalysts or organic solvents [11].

The mechanism in deep eutectic solvents involves formation of hydrogen-bonded networks that stabilize ionic intermediates and facilitate nucleophilic attack. The hydrogen bond donor component of the deep eutectic solvent activates the alkyl halide through hydrogen bonding, while the hydrogen bond acceptor component stabilizes the developing charges during the transition state [12].

The deep eutectic solvent methodology offers significant advantages in terms of process sustainability and environmental impact. The solvents can be prepared from renewable feedstocks and exhibit minimal vapor pressure, reducing emissions and improving workplace safety [13].

Nickel-Catalyzed Selective N-Alkylation Protocols

Advanced nickel-catalyzed protocols have been developed to achieve highly selective N-alkylation reactions with excellent control over mono- versus dialkylation selectivity. These methodologies employ carefully designed ligand systems to modulate the electronic and steric properties of the catalyst [14].

The nickel-catalyzed selective N-alkylation process utilizes azo-phenolate ligands that can store and release hydrogen during the catalytic cycle. This redox-active ligand system enables efficient borrowing hydrogen transformations under mild conditions [7]. The reaction proceeds through hydrogen atom transfer mechanisms rather than conventional metal-ligand bifunctional activation [7].

The protocol achieves excellent selectivity for monoalkylation products, with minimal formation of dialkylated or quaternary ammonium side products. The reaction conditions typically involve temperatures of 100-140°C with catalyst loadings of 2-5 mol% [7]. The process tolerates a wide range of functional groups including halides, ethers, and aromatic heterocycles [7].

Photoinduced nickel catalysis has emerged as an innovative approach for selective N-alkylation reactions. This methodology utilizes visible light to generate active nickel species that facilitate carbon-nitrogen bond formation through radical pathways [14]. The photoinduced process operates under mild conditions and achieves excellent selectivity for specific substitution patterns [14].

Table 2: Modern Synthetic Approaches

| Catalyst System | Reaction Type | Yield (%) | Reaction Conditions | Catalyst Loading (mol%) |

|---|---|---|---|---|

| NiCl2(H2O)6/organic ligand | Nickel-catalyzed N-alkylation | 85-95 | 80-120°C, 0.5-3.0 MPa | 1-3 |

| Ir(III) NHC complexes | Borrowing hydrogen N-alkylation | 88-99 | Reflux, toluene, t-BuOK | 0.01-1 |

| Mn-PNP pincer complexes | Borrowing hydrogen N-alkylation | 90-95 | 80-100°C, toluene, base | 2-5 |

| Ru(II) complexes | N-alkylation with alcohols | 72-86 | 120°C, solvent-free | 0.5-2 |

| ChCl:lactic acid (DES) | Deep eutectic solvent N-alkylation | 80-99 | Room temperature, solvent-free | N/A (solvent system) |

Purification and Isolation Techniques

The purification of 2,5-dichloro-N-(2-methoxyethyl)aniline requires sophisticated techniques to achieve the high purity levels demanded for pharmaceutical and industrial applications. The selection of appropriate purification methods depends on the synthetic route employed and the nature of impurities present.

Crystallization represents the most widely employed purification technique for dichloroaniline derivatives. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [15]. Ethanol serves as the preferred crystallization solvent, providing excellent solubility characteristics and facilitating the removal of polar impurities [15].

Recrystallization from ethanol-water mixtures offers enhanced purification efficiency compared to single-solvent systems. The binary solvent system enables fine-tuning of solubility properties and provides superior selectivity for the target compound over structural analogs [16]. The typical procedure involves dissolving the crude product in hot ethanol, followed by gradual addition of water to the point of incipient crystallization [16].

Silica gel chromatography provides exceptional purification efficiency for compounds requiring high purity levels. The technique employs gradient elution with hexane-dichloromethane mixtures, achieving purities exceeding 99% with yields of 85-95% . The chromatographic separation exploits differences in polarity and hydrogen bonding interactions between the target compound and impurities .

Steam distillation has been successfully employed for isolation of dichloroaniline derivatives, particularly when dealing with thermally stable compounds. The procedure involves heating reaction mixtures to 250°C followed by steam distillation recovery . This method provides good yields but requires subsequent purification steps to achieve pharmaceutical-grade purity .

Membrane filtration technology offers advantages for large-scale purification operations. The technique employs selective membranes to separate the target compound from catalysts and other impurities [5]. The process achieves high throughput with minimal solvent consumption and can be integrated into continuous production systems [5].

Table 3: Purification and Isolation Techniques

| Purification Method | Solvent System | Typical Yield (%) | Purity Achieved (%) | Industrial Suitability |

|---|---|---|---|---|

| Crystallization from ethanol | Ethanol | 75-85 | 95-98 | Moderate |

| Recrystallization from ethanol:water | Ethanol:water (1:1) | 80-90 | 98-99 | Good |

| Silica gel chromatography | Hexane:dichloromethane | 85-95 | 96-99 | Limited |

| Steam distillation | Water vapor | 70-80 | 92-96 | Good |

| Membrane filtration | Membrane system | 90-95 | 99-99.5 | Excellent |

| Continuous rectification | Continuous distillation | 95-98 | 99.5-99.8 | Excellent |

Scalability Considerations in Production Contexts

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including process economics, safety, environmental impact, and regulatory compliance. The scalability of synthetic routes depends on the availability of raw materials, reaction robustness, and purification efficiency.

Laboratory-scale synthesis typically employs batch processes with emphasis on high purity and complete characterization. The scale of 1-10 grams allows for extensive optimization of reaction conditions and thorough evaluation of synthetic methodologies . At this scale, silica gel chromatography and other high-resolution purification techniques are economically viable .

Pilot-scale production (0.1-1 kg) requires transition to more robust synthetic procedures with emphasis on reproducibility and safety. Batch crystallization becomes the preferred purification method, offering good balance between purity and throughput . The scale necessitates implementation of proper safety protocols and waste management systems .

Small industrial scale (1-100 kg) demands optimization of process efficiency and cost-effectiveness. Multi-stage hydrogenation processes become attractive due to their high yields and robust operation [5]. The scale requires installation of pressure vessels, distillation columns, and other specialized equipment [5].

Large industrial production (>100 kg) benefits from continuous processing technologies that maximize efficiency and minimize labor requirements. Continuous hydrogenation systems with integrated purification achieve optimal cost-effectiveness [5]. The scale necessitates comprehensive process control systems and automated monitoring [5].

Continuous production represents the ultimate goal for high-volume manufacturing, offering optimal resource utilization and minimal environmental impact. Integrated continuous processes combine reaction, separation, and purification operations in a single streamlined system [5]. This approach achieves the highest economic efficiency and environmental sustainability [5].

Environmental considerations become increasingly important at larger scales, necessitating implementation of green chemistry principles and waste minimization strategies [18]. The selection of sustainable solvents, catalyst recycling, and energy-efficient processes becomes critical for regulatory compliance and corporate sustainability goals [18].

Table 4: Scalability Considerations in Production Contexts

| Production Scale | Preferred Method | Equipment Requirements | Cost Considerations | Environmental Impact |

|---|---|---|---|---|

| Laboratory (1-10 g) | Silica gel purification | Standard glassware | High per unit | Minimal waste |

| Pilot scale (0.1-1 kg) | Batch crystallization | Pilot reactors, centrifuges | Moderate per unit | Moderate waste |

| Small industrial (1-100 kg) | Multi-stage hydrogenation | Pressure vessels, distillation | Economic threshold | Controlled emissions |

| Large industrial (>100 kg) | Continuous hydrogenation | Large reactors, continuous units | Cost-effective | Optimized efficiency |

| Continuous production | Integrated continuous process | Integrated process units | Most economical | Minimal environmental impact |

The implementation of continuous processing technologies offers significant advantages in terms of process intensification and waste reduction. Continuous reactors provide better heat and mass transfer characteristics, leading to improved reaction efficiency and reduced energy consumption [5]. The integration of multiple unit operations in continuous mode eliminates intermediate storage and handling steps, reducing both cost and environmental impact [5].

Quality control considerations become increasingly complex at larger scales, requiring implementation of real-time monitoring and control systems. Process analytical technology enables continuous monitoring of critical quality parameters, ensuring consistent product quality while minimizing off-specification material [5]. The integration of advanced analytics and machine learning algorithms facilitates predictive maintenance and process optimization [5].

Regulatory compliance requirements scale proportionally with production volume, necessitating comprehensive documentation and validation protocols. Good manufacturing practices become mandatory for pharmaceutical applications, requiring extensive quality systems and regulatory oversight . The implementation of these systems represents a significant investment but is essential for market access and product liability protection .